molecular formula C21H22N2O3S B10857221 ATP synthase inhibitor 2

ATP synthase inhibitor 2

Cat. No.: B10857221
M. Wt: 382.5 g/mol
InChI Key: WIDVPHSBAXLSEU-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ATP synthase inhibitor 2 is a compound that specifically inhibits the activity of ATP synthase, an essential enzyme responsible for the synthesis of adenosine triphosphate (ATP) in cells. ATP synthase is found in the inner membranes of mitochondria, thylakoid membranes of chloroplasts, and the plasma membranes of bacteria. The inhibition of ATP synthase disrupts the production of ATP, which is the primary energy currency of the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ATP synthase inhibitor 2 involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. The exact synthetic route can vary depending on the desired purity and yield of the final product. Common steps include:

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This may include:

Chemical Reactions Analysis

Types of Reactions: ATP synthase inhibitor 2 can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can produce analogs with different functional properties .

Scientific Research Applications

Antibacterial Applications

Inhibiting ATP synthase in bacteria has emerged as a promising strategy to combat antibiotic resistance. Several studies have demonstrated that ATP synthase inhibitors can enhance the effectiveness of existing antibiotics:

  • Resveratrol : This polyphenolic compound has been shown to improve the efficacy of aminoglycosides against Staphylococcus aureus. By inhibiting ATP synthase, resveratrol increases the susceptibility of S. aureus to antibiotics and reduces the development of resistance .
  • Piceatannol : Similar to resveratrol, piceatannol exhibits strong inhibitory effects on ATP synthase in E. coli, demonstrating nearly complete inhibition of ATP synthesis . This compound could serve as a potent adjunct therapy in bacterial infections.

Cancer Therapy

The role of ATP synthase in cancer metabolism has led to investigations into its inhibitors as potential anti-cancer agents:

  • Bedaquiline : Originally developed for tuberculosis, this inhibitor has been found to affect human mitochondrial ATP synthase, raising concerns about its safety profile due to potential cardiac side effects . However, its ability to inhibit energy production in cancer cells suggests a need for derivative compounds with improved specificity.
  • Angiogenesis Inhibition : ATP synthase on endothelial cells is involved in angiogenesis, which is critical for tumor growth. Inhibitors targeting this enzyme may prevent tumor vascularization and growth . Studies indicate that inhibiting ATP synthase can significantly reduce endothelial cell migration and proliferation, highlighting its potential in anti-angiogenic therapies.

Metabolic Regulation

Research has shown that ATP synthase inhibitors can influence metabolic pathways:

  • Obesity Treatment : Inhibition of non-mitochondrial ATP synthase has been linked to reduced lipid accumulation in cells, suggesting a potential application in obesity management . By targeting energy metabolism directly, these inhibitors could help regulate weight gain and related metabolic disorders.

Case Study 1: Resveratrol's Efficacy Against Resistant Bacteria

A study demonstrated that resveratrol not only inhibited ATP synthase but also sensitized S. aureus to human antimicrobial peptides. The atpA mutant strain showed a significant reduction in viable cells when treated with these peptides compared to wild-type strains . This underscores the potential of combining ATP synthase inhibitors with innate immune responses for enhanced antibacterial effects.

Case Study 2: Bedaquiline's Dual Action

In vitro studies revealed that bedaquiline inhibits both ATP hydrolysis and synthesis in human mitochondrial ATP synthase with an IC50 value around 0.66 µM . Despite its effectiveness against Mycobacterium tuberculosis, the lack of selectivity raises concerns about its application in treating other conditions without adverse effects.

Data Table: Summary of Key Findings

CompoundTarget OrganismMechanism of ActionEfficacy (IC50)Application Area
ResveratrolStaphylococcus aureusInhibits ATP synthaseNot specifiedAntibacterial therapy
PiceatannolE. coliInhibits ATP synthesisNot specifiedAntibacterial therapy
BedaquilineMycobacterium tuberculosisInhibits mitochondrial ATP synthase~0.66 µMAntitubercular therapy
OligomycinVariousInhibits mitochondrial function~0.005 µMResearch and therapeutic use

Mechanism of Action

ATP synthase inhibitor 2 exerts its effects by binding to specific sites on the ATP synthase enzyme, thereby blocking the proton flow necessary for ATP synthesis. This inhibition disrupts the electrochemical gradient across the membrane, preventing the conversion of adenosine diphosphate (ADP) to ATP. The molecular targets and pathways involved include the F0 and F1 subunits of ATP synthase, which are essential for its rotary catalytic mechanism .

Comparison with Similar Compounds

Uniqueness: ATP synthase inhibitor 2 is unique in its specific binding affinity and inhibitory potency compared to other inhibitors. Its distinct chemical structure allows for targeted inhibition with potentially fewer off-target effects, making it a valuable tool in both research and therapeutic applications .

Biological Activity

ATP synthase inhibitors play a crucial role in regulating energy metabolism and have significant implications in various biological processes, including apoptosis, angiogenesis, and microbial resistance. ATP synthase inhibitor 2 (often referred to as HM2-16F in recent studies) is an amiloride derivative that has been shown to inhibit the F1Fo-ATP synthase complex, leading to various metabolic alterations in cells. This article discusses the biological activity of this compound, highlighting its mechanisms of action, effects on cellular metabolism, and potential therapeutic applications.

This compound primarily targets the F1Fo-ATP synthase complex, a critical component of oxidative phosphorylation in mitochondria. By inhibiting this enzyme, HM2-16F disrupts ATP production, which can lead to significant metabolic changes within cells.

  • Inhibition of ATP Production : HM2-16F has been shown to deplete ATP levels in Mycobacterium tuberculosis, indicating its effectiveness as an ATP synthase inhibitor. The compound reduces the minimal inhibitory concentration (MIC) significantly when combined with CRISPR interference targeting the atpB gene, which encodes a subunit of ATP synthase .
  • Metabolic Changes : The inhibition of ATP synthase by HM2-16F leads to alterations in intracellular metabolite profiles. For instance:
    • A consistent decrease in ATP, ADP, AMP, and adenine concentrations was observed.
    • The compound caused an increase in CTP and uridine levels while affecting the total nucleotide pool negatively .

Effects on Cellular Functions

The biological activity of this compound extends beyond mere ATP depletion; it also affects various cellular functions:

  • Impact on the Krebs Cycle : HM2-16F disrupts carbon entry into the TCA cycle, as evidenced by increased acetyl-CoA levels and altered flux through key metabolic pathways. This suggests a broader impact on cellular respiration and energy metabolism .
  • Cellular Apoptosis : Inhibition of ATP synthase can lead to the opening of the mitochondrial permeability transition pore (mPTP), which is associated with programmed cell death. This dual functionality highlights the potential for using such inhibitors in cancer therapy .

Case Studies and Research Findings

Recent studies have provided valuable insights into the biological activity of HM2-16F:

Case Study 1: Mycobacterium tuberculosis

A study demonstrated that HM2-16F effectively inhibits M. tuberculosis growth by reducing ATP levels and altering metabolite profiles. The research showed that treatment with varying concentrations of HM2-16F resulted in significant changes in 37 metabolites, impacting both energy production and biosynthetic pathways .

Case Study 2: Cancer Cell Lines

Research indicated that ATP synthase inhibitors could impede angiogenesis by blocking extracellular ATP production necessary for endothelial cell migration and proliferation. This suggests potential applications in targeting tumor growth and metastasis through inhibition of angiogenic processes .

Comparative Data Table

Parameter HM2-16F Oligomycin Enterostatin
Target F1Fo-ATP SynthaseF1Fo-ATP SynthaseF1-ATP Synthase
Effect on ATP Production Decreases ATP levelsComplete inhibitionReduces ATP production by ~31%
Impact on Metabolites Alters multiple metabolitesSignificant metabolic disruptionIncreases thermogenesis
Cell Type Tested M. tuberculosisVarious cancer cell linesInsulinoma cells (INS-1)
Mechanism of Action Inhibition of synthesisInhibition of hydrolysisBinding to β subunit

Properties

Molecular Formula

C21H22N2O3S

Molecular Weight

382.5 g/mol

IUPAC Name

methyl (2S)-3-(4-hydroxyphenyl)-2-[(2-methylsulfanylquinolin-3-yl)methylamino]propanoate

InChI

InChI=1S/C21H22N2O3S/c1-26-21(25)19(11-14-7-9-17(24)10-8-14)22-13-16-12-15-5-3-4-6-18(15)23-20(16)27-2/h3-10,12,19,22,24H,11,13H2,1-2H3/t19-/m0/s1

InChI Key

WIDVPHSBAXLSEU-IBGZPJMESA-N

Isomeric SMILES

COC(=O)[C@H](CC1=CC=C(C=C1)O)NCC2=CC3=CC=CC=C3N=C2SC

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)O)NCC2=CC3=CC=CC=C3N=C2SC

Origin of Product

United States

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